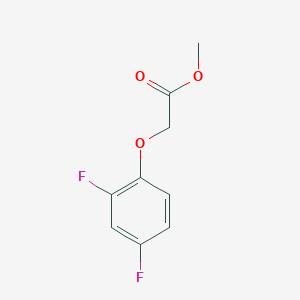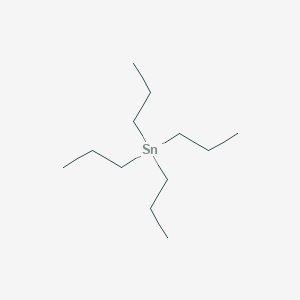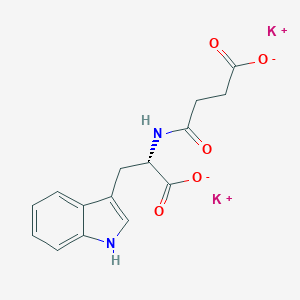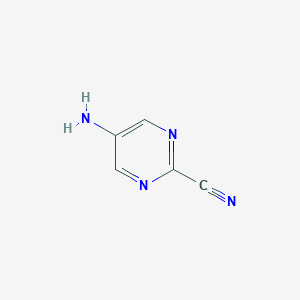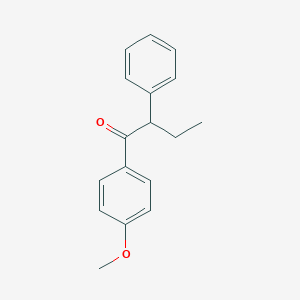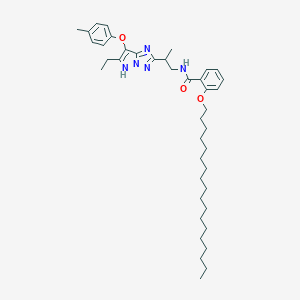
N-(2-(6-ethyl-7-(4-methylphenoxy)-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)propyl)-2-octadecyloxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(6-ethyl-7-(4-methylphenoxy)-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)propyl)-2-octadecyloxybenzamide, also known as TAK-242, is a small-molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. It has been extensively studied for its potential use in treating various inflammatory diseases.
Mecanismo De Acción
N-(2-(6-ethyl-7-(4-methylphenoxy)-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)propyl)-2-octadecyloxybenzamide works by selectively inhibiting the MyD88-dependent pathway of TLR4 signaling, which is responsible for the production of pro-inflammatory cytokines. By blocking this pathway, N-(2-(6-ethyl-7-(4-methylphenoxy)-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)propyl)-2-octadecyloxybenzamide reduces inflammation and tissue damage.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that N-(2-(6-ethyl-7-(4-methylphenoxy)-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)propyl)-2-octadecyloxybenzamide can reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in response to TLR4 activation. It has also been shown to reduce tissue damage and improve survival rates in animal models of sepsis and acute lung injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-(6-ethyl-7-(4-methylphenoxy)-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)propyl)-2-octadecyloxybenzamide is its specificity for the MyD88-dependent pathway of TLR4 signaling, which allows for targeted inhibition of inflammation without affecting other immune responses. However, one limitation is that N-(2-(6-ethyl-7-(4-methylphenoxy)-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)propyl)-2-octadecyloxybenzamide has a short half-life, which may limit its effectiveness in certain applications.
Direcciones Futuras
Future research on N-(2-(6-ethyl-7-(4-methylphenoxy)-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)propyl)-2-octadecyloxybenzamide could focus on its potential use in treating other inflammatory diseases, such as inflammatory bowel disease and multiple sclerosis. It could also be studied in combination with other therapies to enhance its effectiveness. Additionally, further research could be done to improve the pharmacokinetics of N-(2-(6-ethyl-7-(4-methylphenoxy)-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)propyl)-2-octadecyloxybenzamide, such as developing a longer-lasting formulation.
Métodos De Síntesis
The synthesis of N-(2-(6-ethyl-7-(4-methylphenoxy)-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)propyl)-2-octadecyloxybenzamide involves several steps, starting with the reaction of 2,4-dichloro-5-nitropyrimidine with 2-aminoethanol to form 2-(2-hydroxyethylamino)-4,5-dichloropyrimidine. This compound is then reacted with 2-octadecyloxybenzoyl chloride to form the intermediate product, which is subsequently reacted with 6-ethyl-7-(4-methylphenoxy)-1H-pyrazolo(1,5-b)(1,2,4)triazole-2-amine to form N-(2-(6-ethyl-7-(4-methylphenoxy)-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)propyl)-2-octadecyloxybenzamide.
Aplicaciones Científicas De Investigación
N-(2-(6-ethyl-7-(4-methylphenoxy)-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)propyl)-2-octadecyloxybenzamide has been extensively studied for its potential use in treating various inflammatory diseases, such as sepsis, acute lung injury, and rheumatoid arthritis. It has also been shown to have potential in treating certain types of cancer.
Propiedades
Número CAS |
142859-67-4 |
|---|---|
Nombre del producto |
N-(2-(6-ethyl-7-(4-methylphenoxy)-1H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)propyl)-2-octadecyloxybenzamide |
Fórmula molecular |
C41H61N5O3 |
Peso molecular |
672 g/mol |
Nombre IUPAC |
N-[2-[6-ethyl-7-(4-methylphenoxy)-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl]propyl]-2-octadecoxybenzamide |
InChI |
InChI=1S/C41H61N5O3/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-30-48-37-25-22-21-24-35(37)41(47)42-31-33(4)39-43-40-38(36(6-2)44-46(40)45-39)49-34-28-26-32(3)27-29-34/h21-22,24-29,33,44H,5-20,23,30-31H2,1-4H3,(H,42,47) |
Clave InChI |
VYQRWZFWPDWBTN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=CC=C1C(=O)NCC(C)C2=NN3C(=N2)C(=C(N3)CC)OC4=CC=C(C=C4)C |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC1=CC=CC=C1C(=O)NCC(C)C2=NN3C(=N2)C(=C(N3)CC)OC4=CC=C(C=C4)C |
Otros números CAS |
142859-67-4 |
Pictogramas |
Irritant |
Sinónimos |
N-(2-(6-ethyl-7-(4-methylphenoxy)-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl)-2-octadecyloxybenzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



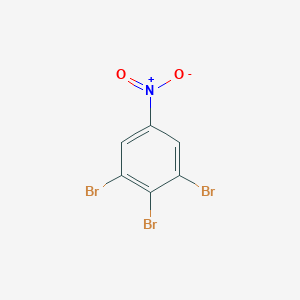
![[(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine](/img/structure/B129636.png)
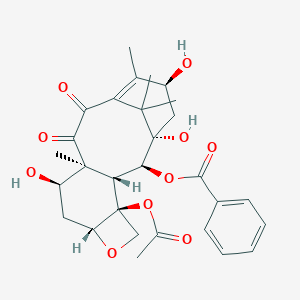
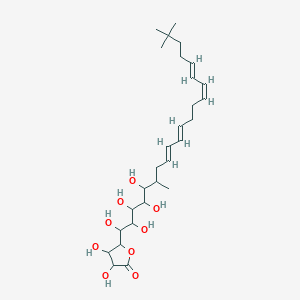
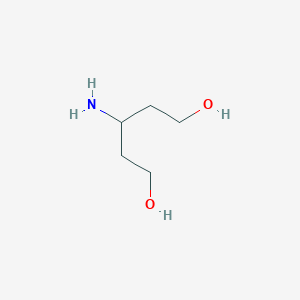
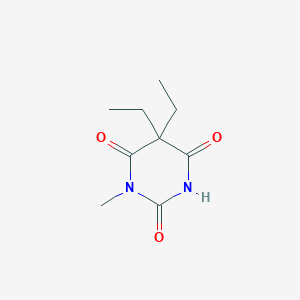
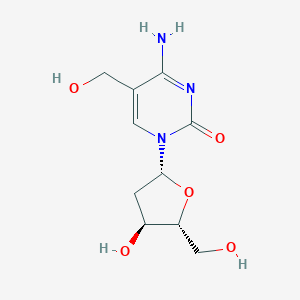
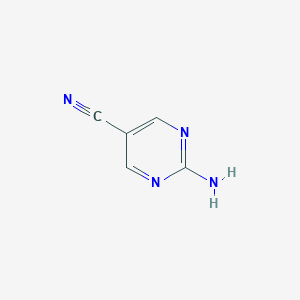
![5-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B129657.png)
